molecular formula C8H5Cl2NO4S B2430384 6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride CAS No. 5791-09-3

6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride

Cat. No.: B2430384
CAS No.: 5791-09-3
M. Wt: 282.09
InChI Key: YIYLLOZTGTXGTM-UHFFFAOYSA-N
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Properties

IUPAC Name

6-chloro-3-oxo-4H-1,4-benzoxazine-7-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NO4S/c9-4-1-5-6(15-3-8(12)11-5)2-7(4)16(10,13)14/h1-2H,3H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYLLOZTGTXGTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC(=C(C=C2O1)S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5791-09-3
Record name 6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride
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Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic displacement with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, or thiosulfonates. The C6 chlorine atom may participate in aromatic substitution under specific conditions.

Reaction Type Reagents/Conditions Product Key Observations
Amine substitution Aliphatic/aromatic amines, base, RT7-sulfonamide derivativesHigh selectivity for sulfonyl chloride
Alcohol substitution Methanol/ethanol, pyridine, refluxAlkyl sulfonate estersRequires base for HCl neutralization
Thiol substitution Thiophenol, DMF, 50–80°CThiosulfonate derivativesCompetes with oxidation side reactions

Hydrolysis Reactions

Controlled hydrolysis converts the sulfonyl chloride to sulfonic acid, a reaction influenced by pH and temperature:

C8H5Cl2NO4S+H2OpH 7–9, 25–40°CC8H6ClNO5S+HCl\text{C}_8\text{H}_5\text{Cl}_2\text{NO}_4\text{S} + \text{H}_2\text{O} \xrightarrow{\text{pH 7–9, 25–40°C}} \text{C}_8\text{H}_6\text{ClNO}_5\text{S} + \text{HCl}

Key parameters :

  • Rate acceleration in basic conditions (pH >10)

  • Byproduct control : Requires stoichiometric water to minimize dimerization

Cross-Coupling Reactions

The C6 chlorine participates in palladium-catalyzed couplings, enabling structural diversification:

Coupling Type Catalyst System Substrates Yield Range
Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃, DMF/H₂OAryl boronic acids45–72%
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluenePrimary/secondary amines38–65%

Mechanistic notes :

  • Oxazine ring remains intact under mild coupling conditions (<100°C)

  • Steric hindrance at C6 affects reaction rates with bulky substrates

Stability and Side Reactions

Experimental data reveal critical stability considerations:

Condition Observation Source
Aqueous media Hydrolysis t₁/₂ = 12 hr (pH 7.4, 25°C)
Thermal stress Decomposition >150°C (sulfonyl chloride cleavage) ,
Light exposure Photolytic degradation via radical pathways

Structural Reactivity Map

Reactivity Map
Key reactive centers:

  • C7 : Electrophilic sulfonyl chloride (σ⁴-λ⁶ sulfane)

  • C6 : Activated aryl chloride (ortho to electron-withdrawing groups)

  • Oxazine ring : Susceptible to ring-opening under strong bases

Comparative Reaction Kinetics

Data from analog systems suggest:

Reaction Relative Rate (k, L/mol·s) Activation Energy (ΔG‡, kcal/mol)
Sulfonamide formation1.8 × 10⁻³18.2
Aryl chloride coupling5.4 × 10⁻⁵24.7

Conditions: DMF, 25°C, 0.1M substrate concentration

This compound’s dual reactivity profile enables applications in medicinal chemistry (sulfonamide drug precursors) and materials science (polymeric sulfonates). Experimental optimization remains essential due to competing reaction pathways and sensitivity to aqueous/thermal conditions.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of pharmaceutical agents. Its structural features allow it to act as a building block for synthesizing biologically active molecules.

Case Study: Anticancer Agents
Recent studies have explored the synthesis of novel anticancer agents derived from 6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride. Researchers have modified the sulfonyl chloride group to create compounds that exhibit selective cytotoxicity against cancer cell lines. For example, derivatives synthesized from this compound have demonstrated significant activity against breast and lung cancer cell lines, indicating its potential as a lead compound in anticancer drug discovery.

Organic Synthesis

In organic synthesis, this compound serves as an important reagent for introducing sulfonamide functionalities into various organic molecules.

Table 1: Reactions Utilizing this compound

Reaction TypeDescriptionOutcome
Nucleophilic SubstitutionReacts with amines to form sulfonamidesFormation of sulfonamide derivatives
AcylationActs as an acylating agent for alcoholsSynthesis of esters
Coupling ReactionsParticipates in coupling reactions with aryl groupsFormation of complex organic compounds

Polymer Science

The compound has potential applications in the field of polymer science due to its ability to form cross-linked structures when reacted with polyfunctional amines or alcohols.

Case Study: Cross-Linking Agents
Research has indicated that this compound can be utilized as a cross-linking agent in the preparation of thermosetting polymers. These polymers exhibit enhanced thermal stability and mechanical properties compared to non-cross-linked counterparts. This application is particularly relevant in the production of coatings and adhesives that require high durability.

Biological Activity

6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride (CAS No. 5791-09-3) is a heterocyclic compound with potential biological activity. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological activities, supported by various studies and data.

  • Molecular Formula : C₈H₅Cl₂NO₄S
  • Molecular Weight : 282.10 g/mol
  • CAS Number : 5791-09-3
  • Structural Formula :
ClC8H5Cl2NO4S\text{Cl}-\text{C}_8\text{H}_5\text{Cl}_2\text{NO}_4\text{S}

Antimicrobial Activity

Research indicates that 6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this benzoxazine derivative showed effective inhibition against various bacterial strains and fungi.

Microorganism Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus287.23
Escherichia coli15>200
Candida albicans216.25

The structure-activity relationship (SAR) analysis revealed that the presence of electron-withdrawing groups enhances antibacterial activity against Gram-positive bacteria while exhibiting varied efficacy against Gram-negative strains .

Anticancer Activity

The compound has been evaluated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines. For instance, derivatives of benzoxazine have been tested against breast cancer and leukemia cell lines with promising results.

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)12.5
HL-60 (Leukemia)15.0

These findings suggest that modifications in the benzoxazine structure can lead to enhanced cytotoxicity against specific cancer types .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been studied. In animal models, it was observed to reduce inflammation markers significantly when administered at therapeutic doses.

Case Studies

  • Antimicrobial Efficacy Study
    A comprehensive study evaluated the antimicrobial efficacy of several benzoxazine derivatives, including 6-chloro variants. The study employed disc diffusion methods and broth microdilution techniques to assess the minimum inhibitory concentration (MIC) against various pathogens.
  • Anticancer Mechanism Investigation
    Another research focused on the anticancer mechanisms of benzoxazine derivatives, revealing that they might inhibit cell proliferation by inducing G1 phase arrest in the cell cycle of cancer cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride?

  • Methodological Answer : The sulfonyl chloride group can be introduced via chlorosulfonation reactions. A validated approach involves treating precursor aromatic compounds with chlorosulfonic acid under controlled temperatures (e.g., 0°C for 1 hour, followed by room temperature stirring for 2 hours), as demonstrated in analogous sulfonyl chloride syntheses . Purification typically involves precipitation in ice water, followed by washing and drying. For the benzoxazine core, cyclization of chlorinated intermediates with appropriate amines or alcohols is recommended.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR can confirm the benzoxazine ring structure and sulfonyl chloride functionality. For example, the sulfonyl chloride group exhibits distinct 13^13C shifts near 120–130 ppm .
  • HPLC-MS : High-resolution mass spectrometry paired with reverse-phase HPLC ensures purity assessment and molecular weight confirmation. Impurity profiling can leverage reference standards for related sulfonamide derivatives .
  • FT-IR : Peaks at ~1370 cm1^{-1} (S=O asymmetric stretch) and ~1180 cm1^{-1} (S=O symmetric stretch) confirm sulfonyl chloride presence .

Q. How to assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by storing samples at elevated temperatures (40°C, 75% RH) and analyzing degradation via HPLC. Monitor hydrolysis of the sulfonyl chloride group to sulfonic acid using pH-dependent kinetic studies. For hygroscopicity, dynamic vapor sorption (DVS) can quantify moisture uptake .

Advanced Research Questions

Q. How can computational modeling predict reactivity of the sulfonyl chloride group in nucleophilic substitutions?

  • Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can model transition states and activation energies for reactions with amines or alcohols. Key parameters include bond angles (e.g., Cl-S=O ~106°) and charge distribution on the sulfur atom, which influence electrophilicity . Molecular dynamics simulations further assess solvent effects on reaction kinetics.

Q. What strategies resolve contradictions in reaction yields when varying solvents?

  • Methodological Answer : Use a Design of Experiments (DoE) approach to systematically evaluate solvent polarity, dielectric constant, and hydrogen-bonding capacity. For example, polar aprotic solvents (e.g., DMF) may enhance sulfonyl chloride reactivity but compete with nucleophiles. Correlate yield data with Kamlet-Taft solvent parameters and validate via 19^19F NMR (if fluorine-containing analogs are synthesized) .

Q. How to identify and quantify trace impurities in synthesized batches?

  • Methodological Answer : Employ LC-QTOF-MS with a C18 column (2.1 × 100 mm, 1.7 µm) and 0.1% formic acid/acetonitrile gradient. Compare fragmentation patterns to known impurities in benzothiadiazine sulfonamides (e.g., EP-specified impurities like ofloxacin N-oxide) . Quantify using external calibration curves with ≥95% purity standards.

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